(2S)-2-[[(2S)-2-benzamido-3-phenylpropanoyl]amino]propanoic acid
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Overview
Description
(S)-2-((S)-2-benzamido-3-phenylpropanamido)propanoic acid is a complex organic compound that belongs to the class of amino acids It is characterized by the presence of benzamido and phenylpropanamido groups attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((S)-2-benzamido-3-phenylpropanamido)propanoic acid can be achieved through several synthetic routes. One common method involves the use of the Arndt-Eistert synthesis, which allows the formation of homologated carboxylic acids by reacting activated carboxylic acids with diazomethane, followed by Wolff rearrangement of the intermediate diazoketones in the presence of nucleophiles such as water, alcohols, or amines .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced techniques such as column chromatography for purification and isolation of the desired product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((S)-2-benzamido-3-phenylpropanamido)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Nucleophiles: Ammonia (NH₃), alcohols, and amines
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(S)-2-((S)-2-benzamido-3-phenylpropanamido)propanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in protein synthesis and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-((S)-2-benzamido-3-phenylpropanamido)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (S)-2-((S)-2-benzamido-3-phenylpropanamido)propanoic acid include other amino acids and their derivatives, such as:
- Alanine
- Phenylalanine
- Tyrosine
Uniqueness
What sets (S)-2-((S)-2-benzamido-3-phenylpropanamido)propanoic acid apart from these similar compounds is its unique combination of benzamido and phenylpropanamido groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
65049-90-3 |
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Molecular Formula |
C19H20N2O4 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-benzamido-3-phenylpropanoyl]amino]propanoic acid |
InChI |
InChI=1S/C19H20N2O4/c1-13(19(24)25)20-18(23)16(12-14-8-4-2-5-9-14)21-17(22)15-10-6-3-7-11-15/h2-11,13,16H,12H2,1H3,(H,20,23)(H,21,22)(H,24,25)/t13-,16-/m0/s1 |
InChI Key |
RTSMBLLZBBYZQP-BBRMVZONSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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